molecular formula C11H14O2 B1616344 2-(Phenoxymethyl)oxolane CAS No. 46235-50-1

2-(Phenoxymethyl)oxolane

Cat. No.: B1616344
CAS No.: 46235-50-1
M. Wt: 178.23 g/mol
InChI Key: LUHHWJOKWWYGBY-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)oxolane, also known as 2-Phenoxymethyl-tetrahydrofuran, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a phenoxymethyl group, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-(Phenoxymethyl)oxolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with microbial epoxide hydrolases, such as those from Candida viswanathii, which catalyze the hydrolysis of this compound to form racemic 3-phenoxy-1,2-propanediol . This reaction is crucial for the synthesis of β-adrenoblockers, cardiovascular drugs, and antibacterial agents. The nature of these interactions involves the addition of water to the oxirane ring, leading to the formation of diols.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 3-phenoxy-1,2-propanediol, has been shown to affect cellular signaling pathways involved in cardiovascular function . Additionally, this compound’s interaction with epoxide hydrolases can lead to changes in gene expression related to metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For example, the interaction with epoxide hydrolases involves the formation of a covalent intermediate that is subsequently hydrolyzed to produce diols . This mechanism highlights the compound’s ability to modulate enzyme activity and influence metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under controlled conditions but can degrade over extended periods, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in altered metabolic profiles and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as improved cardiovascular function and reduced bacterial infections . At high doses, toxic and adverse effects have been observed, including liver toxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with epoxide hydrolases. The hydrolysis of the oxirane ring leads to the formation of diols, which are further metabolized by various enzymes . This compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)oxolane typically involves the reaction of phenol with an appropriate oxirane or oxetane derivative under basic conditions. One common method is the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxolane ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid, while reduction can produce tetrahydrofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenoxymethyl)oxolane is unique due to its combination of the phenoxymethyl group and the oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-(phenoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHHWJOKWWYGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281917
Record name 2-(phenoxymethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46235-50-1
Record name NSC23484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenoxymethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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